molecular formula C11H16ClNO B11733239 (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B11733239
M. Wt: 213.70 g/mol
InChI Key: ANIFDPYYESFYPN-ACMTZBLWSA-N
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Description

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. Compounds of this nature are often of interest in medicinal chemistry due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where an alkene reacts with diiodomethane and a zinc-copper couple.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Ethoxy Group Addition: The ethoxy group can be added through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .

    Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.

Uniqueness

The unique combination of the cyclopropane ring, ethoxy group, and amino group in (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11-;/m0./s1

InChI Key

ANIFDPYYESFYPN-ACMTZBLWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2C[C@@H]2N.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC2N.Cl

Origin of Product

United States

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